4-Hydroxy-2-iodobenzaldehyde
Overview
Description
4-Hydroxy-2-iodobenzaldehyde is a compound that can be inferred to have a hydroxyl group and an iodine substituent on a benzaldehyde structure. While the provided papers do not directly discuss 4-Hydroxy-2-iodobenzaldehyde, they do provide insights into the synthesis, properties, and reactivity of structurally related compounds. These insights can be extrapolated to understand the characteristics of 4-Hydroxy-2-iodobenzaldehyde.
Synthesis Analysis
The synthesis of related hydroxylated benzaldehydes involves various strategies. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, indicating that similar oxidative strategies could potentially be applied to synthesize 4-Hydroxy-2-iodobenzaldehyde . Additionally, oligo-4-hydroxybenzaldehyde is synthesized through oxidative polycondensation, suggesting that oxidative processes are a common theme in the synthesis of hydroxylated benzaldehydes .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Hydroxy-2-iodobenzaldehyde often features significant interactions that influence their crystal packing. For example, 2-iodobenzaldehyde 4-nitrophenylhydrazone forms a chain of edge-fused rings due to an N-H...O hydrogen bond and an iodo-nitro interaction . This implies that 4-Hydroxy-2-iodobenzaldehyde may also exhibit specific intermolecular interactions, such as hydrogen bonding, that could affect its crystal structure.
Chemical Reactions Analysis
The reactivity of hydroxylated benzaldehydes can be complex. For instance, 2,4-dihydroxybenzaldehyde can undergo acylation when protected at the more reactive position, leading to the formation of 2-benzoyloxy-4-hydroxybenzaldehyde . This suggests that 4-Hydroxy-2-iodobenzaldehyde may also participate in similar selective reactions, potentially influenced by the presence of the iodine substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylated benzaldehydes are diverse. Oligo-4-hydroxybenzaldehyde demonstrates thermal stability, resisting thermo-oxidative decomposition up to high temperatures . This indicates that 4-Hydroxy-2-iodobenzaldehyde may also possess thermal stability. Additionally, the presence of iodine in compounds like 2-iodobenzaldehyde 4-nitrophenylhydrazone contributes to the formation of specific molecular interactions, which could be relevant for the physical properties of 4-Hydroxy-2-iodobenzaldehyde .
Scientific Research Applications
Molecular Aggregation and Crystal Structures
Research on 2-hydroxy-3-iodo-5-nitrobenzaldehyde shows that molecules of this compound are linked into sheets by a combination of hydrogen bonds and iodo-nitro interactions, which are further linked by aromatic pi-pi stacking interactions. Such studies demonstrate the compound's relevance in understanding molecular aggregation and designing materials with specific crystal structures (Garden et al., 2004).
Synthesis and Chemical Reactivity
Investigations into the synthesis and reactivity of compounds similar to 4-Hydroxy-2-iodobenzaldehyde, such as the synthesis of piperidinium 4,5-trans-3-cyano-6-hydroxy-4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate, highlight the utility of these compounds in organic synthesis and the development of new chemical reactions (Krivokolysko et al., 2001).
Catalytic and Environmental Applications
The catalytic oxyfunctionalization of benzylic C-H bonds directed by hydroxyl groups, utilizing compounds like 4-hydroxybenzaldehydes, represents an environmentally benign and efficient method for the functionalization of primary and secondary benzyl groups. Such research underscores the potential of 4-Hydroxy-2-iodobenzaldehyde in catalysis and sustainable chemistry (Jiang et al., 2014).
Pharmaceutical and Biological Chemistry
The antimicrobial and antiaflatoxigenic activities of Schiff bases derived from aldehydes similar to 4-Hydroxy-2-iodobenzaldehyde indicate their potential in developing new pharmaceuticals and biological agents. This research suggests the compound's applicability in addressing microbial resistance and food safety concerns (Harohally et al., 2017).
Solubility and Thermodynamics
Studies on the solubility and solution thermodynamics of closely related compounds, such as 4-hydroxybenzaldehyde, in various solvents contribute to our understanding of their physical properties and potential applications in pharmaceutical formulation and process optimization (Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-2-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNWAMYECSEIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591719 | |
Record name | 4-Hydroxy-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-iodobenzaldehyde | |
CAS RN |
90151-01-2 | |
Record name | 4-Hydroxy-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.